



# Combining TLC388 with Radiotherapy: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TLC388**, a novel liposomal topoisomerase I inhibitor, has demonstrated significant potential in preclinical cancer models, particularly when used in combination with radiotherapy. This application note provides a comprehensive overview of the preclinical data and detailed protocols for combining **TLC388** with radiotherapy. The core mechanism of this combination therapy lies in **TLC388**'s ability to induce immunogenic cell death (ICD) and activate the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) signaling pathway, thereby enhancing the anti-tumor immune response, which is further potentiated by radiotherapy.

## Mechanism of Action: TLC388 and Radiotherapy Synergy

**TLC388** exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and G2/M cell cycle arrest.[1] Recent preclinical studies have elucidated a more complex immunological mechanism of action. **TLC388** has been shown to induce ICD, a form of regulated cell death that triggers an adaptive immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), including high-mobility group box 1 (HMGB1) and the exposure of calreticulin (CRT) on the cell surface.



Furthermore, **TLC388** treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA), which activates the cGAS/STING pathway.[2] This activation results in the production of type I interferons (IFN-Is), crucial cytokines for the maturation of dendritic cells (DCs) and the subsequent priming of anti-tumor T cells.[2]

Radiotherapy, a standard cancer treatment modality, also induces DNA damage and can trigger ICD. The combination of **TLC388** and radiotherapy has been shown to synergistically enhance the activation of the STING pathway, leading to a more robust anti-tumor immune response characterized by increased infiltration of cytotoxic T lymphocytes and natural killer (NK) cells into the tumor microenvironment.[2][3]

## **Quantitative Data from Preclinical Studies**

The following tables summarize key quantitative data from preclinical studies investigating the combination of **TLC388** and radiotherapy in colorectal cancer models.

Table 1: In Vitro Cell Viability

| Cell Line | Treatment | Concentration<br>(μM) | Time (h) | Cell Viability<br>(% of Control) |
|-----------|-----------|-----------------------|----------|----------------------------------|
| SW480     | TLC388    | 0.1                   | 24       | ~80%                             |
| 1         | 24        | ~60%                  |          |                                  |
| 10        | 24        | ~40%                  | _        |                                  |
| CT26      | TLC388    | 0.1                   | 24       | ~75%                             |
| 1         | 24        | ~50%                  |          |                                  |
| 10        | 24        | ~30%                  | _        |                                  |

Data extracted from Huang et al., Cancers 2021.

Table 2: In Vivo Tumor Growth Inhibition in CT26 Syngeneic Mouse Model



| Treatment Group                           | Mean Tumor<br>Volume (mm³) at<br>Day 21 | Tumor Growth<br>Inhibition (%) | Complete<br>Regression Rate |
|-------------------------------------------|-----------------------------------------|--------------------------------|-----------------------------|
| Control (Vehicle)                         | ~1500                                   | -                              | 0%                          |
| TLC388 (5 mg/kg)                          | ~1000                                   | ~33%                           | Not Reported                |
| Radiotherapy (5 Gy)                       | ~800                                    | ~47%                           | 0%                          |
| TLC388 (5 mg/kg) +<br>Radiotherapy (5 Gy) | ~200                                    | ~87%                           | 33.3%                       |
| 5-FU + Radiotherapy<br>(5 Gy)             | ~300                                    | ~80%                           | 0%                          |

Data extracted from Huang et al., Cancers 2021.

Table 3: In Vivo Immune Cell Infiltration in CT26 Tumors

| Treatment Group       | CD3+ T cells (cells/HPF) | CD8a+ T cells (cells/HPF) |
|-----------------------|--------------------------|---------------------------|
| Control               | ~20                      | ~10                       |
| TLC388 + Radiotherapy | ~60                      | ~40                       |

Data extracted and estimated from immunohistochemistry images in Huang et al., Cancers 2021.

## **Experimental Protocols**In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of TLC388 on cancer cell lines.

### Materials:

- SW480 and CT26 colorectal cancer cell lines
- DMEM (Dulbecco's Modified Eagle Medium)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- TLC388 (Lipotecan)
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

#### Protocol:

- Culture SW480 and CT26 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO2 incubator.
- Seed 5 x 10<sup>3</sup> cells per well in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of TLC388 in culture medium.
- Replace the medium in the wells with medium containing various concentrations of TLC388
  (e.g., 0.1, 1, 10 μM) or vehicle control.
- Incubate the plates for 24 and 48 hours.
- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## In Vivo Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **TLC388** combined with radiotherapy in an immunocompetent mouse model.

#### Materials:



- BALB/c mice (female, 6-8 weeks old)
- CT26 murine colorectal carcinoma cells
- Matrigel
- TLC388 (liposomal formulation)
- 5-Fluorouracil (5-FU) as a comparator
- Small animal irradiator
- Calipers

#### Protocol:

- Subcutaneously inoculate 5 x 10<sup>5</sup> CT26 cells mixed with Matrigel into the right flank of BALB/c mice.
- · Monitor tumor growth regularly using calipers.
- When tumors reach a volume of approximately 70-100 mm<sup>3</sup>, randomize mice into treatment groups (e.g., Vehicle, TLC388, Radiotherapy, TLC388 + Radiotherapy, 5-FU + Radiotherapy).
- Administer **TLC388** (e.g., 2.5 or 5 mg/kg) via intravenous injection.
- On the same day, deliver a single dose of localized radiotherapy (e.g., 5 Gy) to the tumor using a small animal irradiator.
- For the comparator group, administer 5-FU according to the established protocol.
- Measure tumor volume every 2-3 days for the duration of the study.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).



## Immunohistochemistry (IHC) for Immune Cell Infiltration

Objective: To quantify the infiltration of immune cells into the tumor microenvironment.

#### Materials:

- Formalin-fixed, paraffin-embedded tumor sections
- Primary antibodies (e.g., anti-CD3, anti-CD8a)
- HRP-conjugated secondary antibody
- DAB substrate kit
- · Hematoxylin for counterstaining
- Microscope

#### Protocol:

- Deparaffinize and rehydrate the tumor sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block endogenous peroxidase activity.
- Block non-specific antibody binding.
- Incubate the sections with primary antibodies against CD3 and CD8a overnight at 4°C.
- Wash the sections and incubate with an HRP-conjugated secondary antibody.
- · Develop the signal using a DAB substrate kit.
- · Counterstain with hematoxylin.
- Dehydrate, clear, and mount the sections.
- Image the slides and quantify the number of positive cells per high-power field (HPF).



## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of TLC388 and radiotherapy combination therapy.







Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Activation of STING by the novel liposomal TLC388 enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor TLC388 Enhances the Therapeutic Efficacy of Radiotherapy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Combining TLC388 with Radiotherapy: Preclinical Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611392#combining-tlc388-with-radiotherapy-in-preclinical-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com